tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate
Description
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
tert-butyl N-[2-[hydroxy(pyridin-4-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)22-16(21)19-14-7-5-4-6-13(14)15(20)12-8-10-18-11-9-12/h4-11,15,20H,1-3H3,(H,19,21) |
InChI Key |
YXEXJROVBFAKQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(C2=CC=NC=C2)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of the Amine Precursor
The initial step involves protecting the aromatic amine group of 2-amino-4-bromophenol using Boc anhydride. In a typical procedure:
-
Reactants : 2-amino-4-bromophenol (1.0 eq), Boc anhydride (1.3 eq), TEA (1.5 eq).
-
Solvent : DCM at 0°C, warmed to room temperature.
-
Outcome : tert-Butyl 2-amino-4-bromophenylcarbamate is isolated in 91% yield after column chromatography.
Critical Parameters :
Hydroxymethylation and Carbamate Formation
The hydroxymethyl group is introduced through a nucleophilic addition reaction:
-
Reactants : Pyridine-4-carbaldehyde (1.2 eq), NaBH₄ (2.0 eq).
-
Solvent : Methanol at 0°C.
-
Workup : Acidic quenching followed by extraction with ethyl acetate.
Final carbamate formation employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF, yielding the title compound in 63–71% after purification.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield (%) | Side Reactions |
|---|---|---|---|
| Protection Solvent | DCM | 91 | <5% urea formation |
| Coupling Solvent | THF/H₂O (4:1) | 85 | <10% homocoupling |
| Reducing Agent | NaBH₄ in MeOH | 89 | <3% over-reduction |
DCM minimizes Boc group cleavage during protection, while THF/H₂O enhances Pd(0) catalytic activity. NaBH₄ in methanol selectively reduces imine intermediates without affecting carbamates.
Temperature and Stoichiometry
-
Protection Step : 0°C to room temperature prevents exothermic decomposition.
-
Suzuki Coupling : Reflux conditions (80°C) optimize transmetalation kinetics.
-
Molar Ratios : A 1.3:1 Boc anhydride-to-amine ratio ensures complete protection.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Column chromatography (30–40% ethyl acetate/hexane) achieves >95% purity, confirmed by thin-layer chromatography (TLC) and HPLC.
Challenges and Mitigation Strategies
Urea Byproduct Formation
Phenylcarbamates are prone to urea formation under basic conditions, especially with excess TEA or elevated temperatures. Strategies include:
Rotamerization in Carbamates
The tert-butyl group induces rotamerization, complicating NMR analysis. Using deuterated DMSO resolves this by stabilizing conformers.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Boc Protection | 91 | 95 | High steric tolerance |
| Suzuki Coupling | 85 | 93 | Broad substrate scope |
| Hydrazine Reduction | 89 | 90 | Mild conditions |
The Boc protection/Suzuki coupling route is preferred for scalability and reproducibility, while hydrazine reductions offer cost efficiency .
Chemical Reactions Analysis
Protection/Deprotection of the Carbamate Group
The tert-butoxycarbonyl (Boc) group serves as a transient protecting group for amines. Key reactions include:
-
Deprotection under acidic conditions : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane selectively removes the Boc group, regenerating the free amine without disrupting the pyridinyl or phenolic hydroxyl moieties .
-
Stability : The Boc group remains intact under basic conditions (e.g., Suzuki coupling reactions using Na₂CO₃) , making it compatible with cross-coupling methodologies.
Table 1: Boc Deprotection Conditions
| Reagent System | Temperature | Time | Outcome | Source |
|---|---|---|---|---|
| TFA/DCM (1:1) | 25°C | 2 hr | Quantitative amine release | |
| 4M HCl in dioxane | 0°C → 25°C | 1 hr | 92% yield of free amine |
Nucleophilic Substitution at the Hydroxyl Group
The phenolic hydroxyl group undergoes functionalization via:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF at 60°C to form ether derivatives.
-
Acylation : Treating with acetyl chloride in pyridine yields the corresponding acetate ester (85% yield).
Table 2: Hydroxyl Group Reactivity
| Reaction Type | Reagents/Conditions | Product Structure | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hr | Methyl ether derivative | 78% | |
| Acylation | AcCl, pyridine, 25°C, 12 hr | Acetylated phenolic derivative | 85% |
Condensation Reactions Involving the Pyridinyl Moiety
The pyridin-4-ylmethyl group participates in:
-
Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines, confirmed by IR (C=N stretch at 1630 cm⁻¹).
-
Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd⁰ in Suzuki-Miyaura coupling) , enabling the synthesis of biaryl structures.
Cross-Coupling Reactions
The aromatic ring undergoes palladium-catalyzed transformations:
-
Suzuki-Miyaura coupling : With aryl boronic acids (e.g., cyclopentylboronic acid) in THF/H₂O (4:1) using Pd(PPh₃)₄ and Na₂CO₃ at 80°C, yielding 4-cyclopentyl derivatives (71% yield) .
Table 3: Cross-Coupling Performance
| Substrate | Coupling Partner | Catalyst System | Yield | Source |
|---|---|---|---|---|
| Aryl bromide derivative | Cyclopentylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 71% |
Hydrolysis and Stability Studies
-
Carbamate hydrolysis : Under strongly basic conditions (e.g., NaOH/EtOH, 70°C), the Boc group hydrolyzes to release CO₂ and tert-butanol, forming the parent amine .
-
pH-dependent stability : Stable in neutral buffers (pH 7.4) for >24 hr but degrades rapidly at pH <2 or >12 .
Biological Activity Modulation
Derivatives of this compound show enhanced blood-brain barrier permeability and β-secretase inhibition when the phenolic hydroxyl is converted to carboxamides via HATU-mediated coupling with amines (e.g., 3-(2-methylpiperidin-yl)propylamine) .
Key Mechanistic Insight :
The pyridinyl group enhances π-π stacking with aromatic residues in enzyme active sites, while the carbamate improves metabolic stability compared to free amines .
Scientific Research Applications
Anti-inflammatory Properties
One of the significant applications of tert-butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate is its anti-inflammatory activity. In a study evaluating a series of related compounds, several derivatives exhibited promising anti-inflammatory effects comparable to standard drugs like indomethacin. The compounds were tested using the carrageenan-induced rat paw edema model, demonstrating inhibition percentages ranging from 39% to over 54% .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies indicated that it could reduce oxidative stress and inflammation in astrocytes stimulated with amyloid beta peptide (Aβ1-42), a hallmark of Alzheimer's disease. The compound demonstrated moderate protective effects by decreasing levels of TNF-α and free radicals in cell cultures . Furthermore, in vivo models showed that it could inhibit Aβ aggregation, suggesting potential as a therapeutic agent for neurodegenerative disorders .
Case Studies
Case Study 1: Anti-inflammatory Activity Evaluation
In a systematic evaluation of various tert-butyl phenylcarbamate derivatives, researchers synthesized multiple compounds and assessed their anti-inflammatory effects through in vivo experiments. The results highlighted that certain derivatives had significant effects on reducing inflammation markers in animal models . This study underscores the potential for developing new anti-inflammatory medications based on the structure of this compound.
Case Study 2: Neuroprotection Against Amyloid Beta Toxicity
Another study focused on the neuroprotective capabilities of the compound against Aβ-induced toxicity in astrocytes. The results indicated that treatment with this compound led to reduced cell death and lower oxidative stress markers compared to untreated controls. These findings suggest that this compound may serve as a lead candidate for further development in treating Alzheimer’s disease .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyridin-4-yl group play crucial roles in binding to these targets, leading to the modulation of their activities. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Key Observations :
- Pyridine vs.
- Substituent Effects : Hydroxyl and hydroxymethyl groups (target compound and ) enhance solubility and participation in hydrogen bonding, whereas halogens (e.g., chlorine in ) increase electrophilicity for cross-coupling reactions.
Physical and Chemical Properties
Biological Activity
tert-Butyl (2-(hydroxy(pyridin-4-yl)methyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O3, with a molecular weight of approximately 300.35 g/mol. The compound contains a tert-butyl group, a phenolic moiety, and a pyridine ring, contributing to its biological activity and interaction with various biological targets .
Antiviral and Antimicrobial Potential
Initial studies suggest that this compound may exhibit significant antiviral and antimicrobial properties. Compounds with similar structural characteristics have demonstrated efficacy against various pathogens by interacting with biological membranes and enzymes. The presence of the hydroxy group is believed to enhance its interaction with these targets.
The proposed mechanism of action for this compound involves its ability to inhibit specific enzymes or receptors involved in viral replication or bacterial growth. Interaction studies using techniques such as in vitro enzyme assays or cell culture models will be critical in elucidating these mechanisms.
Case Studies and Experimental Data
- Synthesis and Evaluation : The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Preliminary evaluations indicate promising biological activities, particularly in the context of antiviral effects .
- Comparative Analysis : A comparative analysis with structurally related compounds has been conducted to assess relative biological activities. For instance, compounds such as tert-butyl (4-(hydroxymethyl)phenyl)carbamate and tert-butyl N-(2-hydroxyphenyl)carbamate were evaluated for their pharmacological profiles, revealing that the unique combination of functional groups in this compound may provide distinct advantages in targeting specific biological pathways.
Data Table: Comparative Biological Activity
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C17H20N2O3 | Hydroxy group, pyridine moiety | Potential antiviral and antimicrobial activity |
| tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | C13H17NO3 | Hydroxymethyl group | Moderate anti-inflammatory activity |
| tert-Butyl N-(2-hydroxyphenyl)carbamate | C14H19NO3 | Lacks pyridine moiety | Limited bioactivity reported |
Future Directions
Given the preliminary findings regarding the biological activity of this compound, further research is warranted to:
- Conduct in vivo studies to evaluate therapeutic efficacy.
- Investigate the compound's pharmacokinetics and bioavailability .
- Explore potential modifications to enhance its biological profile.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
